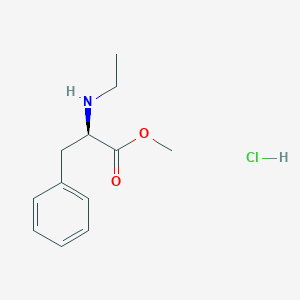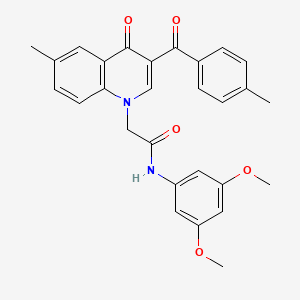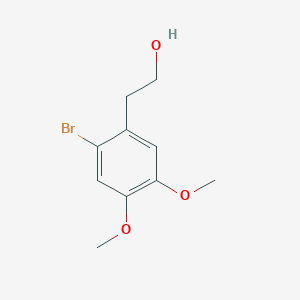
1-(3-fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, also known as TAK-659, is a novel small molecule inhibitor that has been extensively researched for its potential therapeutic applications. It belongs to the class of kinase inhibitors, which are compounds that selectively target specific enzymes involved in cell signaling pathways. TAK-659 has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune disorders, and inflammatory diseases.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to 1-(3-fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide have been extensively studied. For instance, the synthesis, crystal structure, and biological activities of a similar compound, 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one, were investigated, demonstrating the broad spectrum of applications of triazole derivatives in medicinal and diagnostic areas. This study involved single crystal XRD and DFT analysis to observe tautomeric interconversion, with the compound exhibiting moderate enzyme inhibition potential, suggesting its utility in designing potent enzyme inhibitors for diseases like Alzheimer's and diabetes (Saleem et al., 2018).
Intermolecular Interactions and Crystallography
Research on the intermolecular interactions and crystallography of triazole derivatives revealed significant insights. For example, a study on the derivatives of 1,2,4-triazoles, including fluoro and chloro derivatives, highlighted the presence of various intermolecular interactions like C–H⋯O and lp⋯π interactions. These findings, supported by Hirshfeld surface analysis and DFT calculations, provide a deeper understanding of the molecular interactions within these compounds (Shukla et al., 2014).
Biological Activities and Applications
The biological activities and potential applications of triazole derivatives are diverse. For instance, the synthesis and antitumor activity of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide showed significant inhibition of cancer cell proliferation, emphasizing the therapeutic potential of such compounds (Hao et al., 2017). Additionally, the study on ethyl 2-triazolyl-2-oxoacetate derivatives demonstrated the formation of self-assembled dimers through O⋯π-hole tetrel bonding interactions, further highlighting the structural complexity and potential utility of triazole derivatives in various fields (Ahmed et al., 2020).
Anticancer Agents
The development of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents showcases the significant impact of structural modifications on biological activity. Certain derivatives exhibited high cytotoxic activity against various cancer cell lines, underscoring the importance of triazole and related compounds in developing new therapeutic agents (Aliabadi et al., 2010).
properties
IUPAC Name |
1-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2/c1-24-15-7-2-4-12(8-15)10-19-17(23)16-11-22(21-20-16)14-6-3-5-13(18)9-14/h2-9,11H,10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOBAIZVEAOPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-N-(3-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2856102.png)

![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2856105.png)
![2-Prop-2-enoyl-9-oxa-2-azaspiro[5.5]undecane-3-carboxylic acid](/img/structure/B2856106.png)

![methyl [4-({2-[(4-chlorobenzyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2856109.png)





![2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2856121.png)

